![molecular formula C19H21N3OS B4300637 N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide](/img/structure/B4300637.png)
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide
説明
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide, also known as BCT-197, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BCT-197 is a small molecule inhibitor of the NLRP3 inflammasome, which plays a crucial role in the development of several inflammatory diseases.
作用機序
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines, such as IL-1β and IL-18. N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its oligomerization, which is a crucial step in the activation of the inflammasome.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide in various inflammatory diseases. For instance, in a study by Youm et al. (2021), N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide was shown to reduce the production of IL-1β and IL-18 in a mouse model of Alzheimer's disease, leading to a significant improvement in cognitive function. Similarly, in a study by Zheng et al. (2021), N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide was shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting the NLRP3 inflammasome.
実験室実験の利点と制限
One of the major advantages of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is its specificity for the NLRP3 inflammasome, which reduces the risk of off-target effects. Additionally, N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development. However, one of the limitations of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is its relatively low potency compared to other NLRP3 inhibitors, which may limit its efficacy in certain disease models.
将来の方向性
Several future directions for the research and development of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide have been proposed. One of the major areas of focus is the optimization of the compound's potency and selectivity, which may improve its efficacy in certain disease models. Additionally, the clinical development of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is an important future direction, as it may provide a new therapeutic option for several inflammatory diseases. Finally, the identification of new targets for the inhibition of the NLRP3 inflammasome may lead to the discovery of new compounds with improved efficacy and selectivity.
In conclusion, N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is a promising compound with potential therapeutic applications in several inflammatory diseases. Its inhibition of the NLRP3 inflammasome has been shown to reduce the production of pro-inflammatory cytokines, leading to improved biochemical and physiological effects in various disease models. While there are some limitations to the compound, future research and development may lead to the optimization of its potency and selectivity, as well as the identification of new targets for the inhibition of the NLRP3 inflammasome.
科学的研究の応用
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide has been studied extensively for its potential therapeutic applications in several inflammatory diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. The inhibition of the NLRP3 inflammasome by N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which play a crucial role in the pathogenesis of these diseases.
特性
IUPAC Name |
N-benzyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-ethylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-4-22(12-16-8-6-5-7-9-16)18(23)13-24-19-17(11-20)14(2)10-15(3)21-19/h5-10H,4,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVEZIECVRQCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-ethylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。